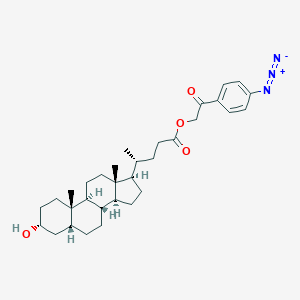
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride, also known as BEt, is a chemical compound with potential use in scientific research. It is a selective agonist for the serotonin 5-HT1A receptor, which is a target for the treatment of various neuropsychiatric disorders.
Mecanismo De Acción
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride acts as a partial agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that mediates the effects of serotonin. By binding to the receptor, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can modulate the activity of various signaling pathways, leading to changes in neurotransmitter release and neuronal activity. The exact mechanism of action of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride is not fully understood and requires further investigation.
Efectos Bioquímicos Y Fisiológicos
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, changes in gene expression, and alterations in neuronal activity. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant-like effects. 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has several advantages for use in lab experiments, including its selectivity for the 5-HT1A receptor and its potential use in the treatment of various neuropsychiatric disorders. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity at high doses. Further studies are needed to fully understand the advantages and limitations of using 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride, including investigating its potential use in the treatment of neurodegenerative diseases, exploring its effects on other neurotransmitter systems, and optimizing its synthesis and purification methods. Further studies are also needed to fully understand the mechanism of action of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride and its potential side effects. Overall, 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has potential as a valuable tool for scientific research and may have therapeutic applications in the future.
Métodos De Síntesis
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can be synthesized through a multi-step process involving the reaction of 2-(2-(N,N-diethylamino)ethoxy)ethanol with benzo[b]thiophene-5-carbaldehyde in the presence of a catalyst. The resulting product is then purified and converted to the hydrochloride salt form. The purity and yield of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride can be improved through various optimization techniques.
Aplicaciones Científicas De Investigación
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has potential use in scientific research due to its selectivity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of anxiety and depression. 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
142935-03-3 |
|---|---|
Nombre del producto |
1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride |
Fórmula molecular |
C16H24ClNO2S |
Peso molecular |
329.9 g/mol |
Nombre IUPAC |
(1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)8-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H/t15-;/m0./s1 |
Clave InChI |
BKMCUGFGPQNYHG-RSAXXLAASA-N |
SMILES isomérico |
CCN(CC)CCOC[C@@H](C1=CC2=C(C=C1)SC=C2)O.Cl |
SMILES |
CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
SMILES canónico |
CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl |
Sinónimos |
1-(benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride 1-benzothiophen-5-yl-2-(2-(diethylamino)ethoxy)ethanol hydrochloride T 588 T-588 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B116023.png)


![9-Hydroxy-9-phenyl-1,4-dihydroindeno[1,2-b]pyrazine-2,3-dione](/img/structure/B116030.png)
![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)

